Aldose Reductase Inhibitory Potency: N3-Benzamide vs. N3-Unsubstituted Rhodanine
The 5-(3-methoxybenzylidene) rhodanine scaffold without an N3-substituent (CHEMBL402427) inhibits bovine lens aldose reductase with an IC50 of 6.24 µM [1]. In the 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide series, N3-substitution with an acetamide group (compound 3f) dramatically improves potency to IC50 = 0.12 µM against human aldose reductase (ALR2) [2]. N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide, bearing an N3-benzamide group, is predicted by SAR to achieve a similarly large potency gain over the unsubstituted rhodanine. Direct experimental data for the target compound are not yet publicly available; this inference is based on conserved N3-substituent effects across the 4-oxo-2-thioxo-1,3-thiazolidin-3-yl series [2][3].
| Evidence Dimension | Aldose reductase (ALR2) IC50 |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in the sub-micromolar range based on N3-substituent SAR |
| Comparator Or Baseline | 5-(3-methoxybenzylidene)-2-thioxothiazolidin-4-one (CHEMBL402427) IC50 = 6.24 µM; 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivative 3f IC50 = 0.12 µM |
| Quantified Difference | N3-substitution yields ~52-fold potency improvement (0.12 vs. 6.24 µM) in the acetamide series; analogous improvement expected for benzamide |
| Conditions | Bovine lens aldose reductase assay (NADPH oxidation) for CHEMBL402427; human recombinant ALR2 for compound 3f |
Why This Matters
For procurement targeting diabetic complication research, the N3-benzamide substitution is critical for achieving low-micromolar to sub-micromolar ALR2 inhibition, which cannot be replicated by the simpler 5-benzylidene rhodanine.
- [1] BindingDB entry for CHEMBL402427 (BDBM50241489). IC50: 6.24E+3 nM for bovine lens aldose reductase. View Source
- [2] Mohammad A, Marafie SK, Alshawaf E, et al. In vitro aldehyde reductase (ALR1) and aldose reductase (ALR2) enzyme inhibitory potential of 4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetamide derivatives. BMC Chemistry. 2021;15:1. View Source
- [3] Ono Pharmaceutical Co., Ltd. Rhodanine derivatives, process for their preparation, and aldose reductase inhibitor containing the rhodanine derivatives as active ingredient. US Patent. (General formula I compounds show 50% inhibition at 10^-7–10^-9 M). View Source
